4-Hydrazino-2-(trifluoromethyl)quinazoline
Overview
Description
The compound 4-Hydrazino-2-(trifluoromethyl)quinazoline is a derivative of quinazoline, a bicyclic aromatic compound that is a part of various pharmacologically active compounds. The hydrazino group attached to the quinazoline ring can act as a versatile precursor for synthesizing a range of heterocyclic compounds, which have shown potential in medicinal chemistry, particularly as antihistaminic agents .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the cyclization of hydrazinoquinazolines with various one-carbon donors. For instance, the starting material 2-hydrazino-3-phenylquinazolin-4(3H)-one was synthesized from aniline by a novel route and then cyclized to produce 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones . Similarly, 2-hydrazino-3-benzyl-3H-quinazolin-4-one was synthesized from benzylamine and further cyclized to yield 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones . These innovative synthetic routes provide access to a variety of quinazoline derivatives with potential pharmacological activities.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a triazolo ring fused to the quinazoline core. This structural motif is common in the synthesized compounds, such as 1,2,4-triazolo[4,3-a]quinazolin-5-ones . The precise molecular structure of these compounds is confirmed by various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
The hydrazino group in quinazoline derivatives is reactive and can undergo cyclization reactions with one-carbon donors to form triazolo-annelated quinazolines . These cyclization reactions are crucial for the synthesis of various quinazoline derivatives with potential biological activities. Additionally, the hydrazino moiety can be replaced by other functional groups, such as hydroxyamino, to yield different analogues, although this may affect the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the quinazoline ring. These properties are essential for determining the compounds' pharmacokinetic profiles and their suitability as drug candidates. The synthesized quinazoline derivatives exhibit significant in vivo H1-antihistaminic activity with minimal sedation, suggesting favorable pharmacological properties . The antimalarial and antitumor properties of some quinazoline derivatives have also been investigated, although modifications to the 4-amino group, such as replacing it with a hydrazino group, have been found to reduce these activities .
Scientific Research Applications
Anti-inflammatory Applications
Research has demonstrated the potential of 4-Hydrazino-2-(trifluoromethyl)quinazoline and its derivatives in anti-inflammatory applications. Notably, certain synthesized compounds using this chemical as a starting material exhibited significant anti-inflammatory activity, marked by their ability to reduce formalin-induced paw edema in rats, similar to the reference drug, Diclofenac sodium. The study also highlighted the importance of specific structural fragments in these compounds for their anti-inflammatory properties (Martynenko et al., 2019).
Antimicrobial Agents
4-Hydrazino-8-(trifluoromethyl)quinoline, closely related to this compound, was used as a starting material to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives. These derivatives underwent thorough antimicrobial screening, revealing their potential as antibacterial and antifungal agents. The synthesis process and the significant antimicrobial activity of these compounds highlight the chemical's versatility and potential in developing new therapeutic agents (Holla et al., 2006).
H1-Antihistaminic Agents
In a notable study, a series of novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized from 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one, showcased significant in vivo H1-antihistaminic activity. This finding underscores the compound's potential in developing new classes of antihistaminic agents, marking a significant stride in allergy treatment research (Alagarsamy et al., 2008).
Safety and Hazards
The safety information available indicates that 4-Hydrazino-2-(trifluoromethyl)quinazoline is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-Hydrazino-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . The WRN protein plays a crucial role in DNA replication and repair, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its function . This interaction disrupts the normal process of DNA replication and repair, leading to DNA damage accumulation and cell death .
Biochemical Pathways
The inhibition of WRN helicase affects the DNA replication and repair pathways . This leads to the accumulation of DNA damage, triggering the cell’s apoptosis pathway and resulting in cell death .
Pharmacokinetics
Its molecular weight of 22818 suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the induction of cell death, particularly in cancer cells . By inhibiting the WRN helicase, it disrupts DNA replication and repair, leading to DNA damage accumulation and triggering apoptosis .
properties
IUPAC Name |
[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZZCRXGECYMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363080 | |
Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831688 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
154136-31-9 | |
Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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